molecular formula C10H9NS B12092330 1-isothiocyanato-2,3-dihydro-1H-indene

1-isothiocyanato-2,3-dihydro-1H-indene

Cat. No.: B12092330
M. Wt: 175.25 g/mol
InChI Key: YQGGEOQEFFXRLO-UHFFFAOYSA-N
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Description

1-Isothiocyanato-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H9NS It is a derivative of indene, featuring an isothiocyanate functional group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-2,3-dihydro-1H-indene can be synthesized through the reaction of 1-aminoindan with thiophosgene. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield products where the isothiocyanate group is replaced by the nucleophile.
  • Addition reactions result in the formation of new compounds with extended carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

1-Isothiocyanato-2,3-dihydro-1H-indene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest for studying enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-isothiocyanato-2,3-dihydro-1H-indene exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system .

Comparison with Similar Compounds

Uniqueness: 1-Isothiocyanato-2,3-dihydro-1H-indene is unique due to the specific positioning of the isothiocyanate group and the presence of the dihydro component

Properties

IUPAC Name

1-isothiocyanato-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGGEOQEFFXRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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